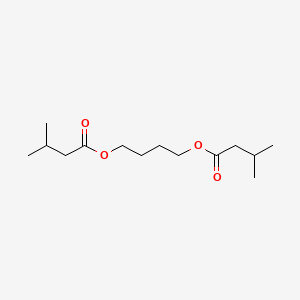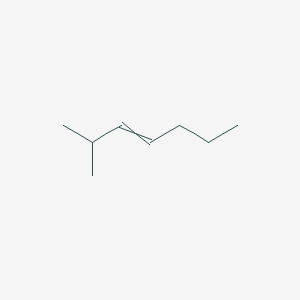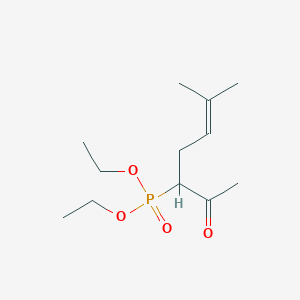
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O2 It is known for its unique structure, which includes a hydroxy group, a methoxy group, and two phenyl groups attached to a benzenecarboximidamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide typically involves the reaction of N-hydroxy-N-(2-oxoalkyl)amides with appropriate reagents . One efficient method includes the use of t-BuOK (tert-butoxide) as a base, which facilitates the formation of the desired product through nucleophilic substitution and subsequent cyclization . The reaction conditions often involve the use of solvents like dichloromethane and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted benzenecarboximidamides with different functional groups.
Applications De Recherche Scientifique
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Hydroxy-2-methoxybenzenecarboximidamide
- N-Methoxy-2-phenylacetamide
- N-Substituted benzimidazole carboxamides
Uniqueness
N-Hydroxy-2-methoxy-N,N-diphenyl-benzenecarboximidamide is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
59387-49-4 |
|---|---|
Formule moléculaire |
C20H19ClN2O2 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
N-hydroxy-2-methoxy-N,N'-diphenylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C20H18N2O2.ClH/c1-24-19-15-9-8-14-18(19)20(21-16-10-4-2-5-11-16)22(23)17-12-6-3-7-13-17;/h2-15,23H,1H3;1H |
Clé InChI |
FOXJVLXIGXLBNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C(=NC2=CC=CC=C2)N(C3=CC=CC=C3)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[[4-[(2,4-diaminopteridin-6-YL)methyl-methyl-amino]benzoyl]amino]-4-diethoxyphosphoryl-butanoate](/img/structure/B14007735.png)
![9-[2-(diethylamino)ethyl]-3H-purine-2,6-dithione](/img/structure/B14007745.png)
![Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate](/img/structure/B14007755.png)
![Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B14007756.png)
![Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14007761.png)
![2-[(2,4-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14007764.png)
![2,3,6-Trimethoxy-5-methyl-5,6-dihydro-9H-benzo[c][1,3]dioxolo[4,5-j]phenanthridine](/img/structure/B14007771.png)
![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methyl acetate](/img/structure/B14007774.png)
![1,1'-Benzene-1,4-diylbis[3-(2-fluoroethyl)urea]](/img/structure/B14007776.png)

![N-[(3,4-dichlorophenyl)methyl]-9-(oxan-2-yl)purin-6-amine](/img/structure/B14007786.png)


